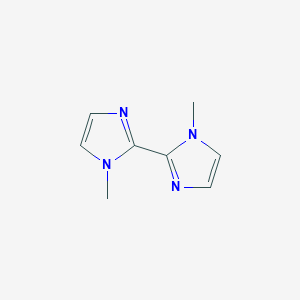

1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

Descripción general

Descripción

1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is a heterocyclic organic compound with the molecular formula C8H10N4. It is part of the imidazole family, characterized by two fused imidazole rings with methyl groups attached to the nitrogen atoms at the 1 and 1’ positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with methylating agents under controlled conditions. For example, the reaction of imidazole with methyl iodide in the presence of a base like potassium carbonate can yield 1,1’-dimethylimidazole, which can then be further reacted to form 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole .

Industrial Production Methods: Industrial production of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole typically involves large-scale methylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complexation

The dimethyl-biimidazole ligand exhibits strong chelating properties, forming stable complexes with transition metals. Notable examples include:

-

Ruthenium complexes : Reaction with [Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine) in ethanol/water produces Ru(bpy)₂(L)₂, where L = 1,1'-dimethyl-biimidazole. These complexes display reversible Ru(II)/Ru(III) redox couples at E₁/₂ = +0.84–0.87 V (vs. Ag/AgCl) .

-

Electrochemical properties : Cyclic voltammetry shows ligand-centered redox activity, enabling applications in catalytic and materials science .

| Metal Ion | Ligand Ratio | Observed Properties |

|---|---|---|

| Ru(II) | 1:1 | λₐbs = 480 nm (MLCT band), E₁/₂ = +0.87 V |

| Cu(I) | 2:1 | Enhanced stability in cross-coupling reactions |

Cross-Coupling Reactions

The methyl groups at the 1,1' positions do not significantly hinder participation in palladium- or copper-catalyzed cross-coupling reactions:

-

Buchwald–Hartwig amination : Reacts with aryl halides (e.g., 4-bromophenylpyridine) using Cu₂O/Cs₂CO₃ in DMF at 140°C to form bis-aryl derivatives .

-

Suzuki–Miyaura coupling : Limited examples exist, but analogous biimidazoles undergo coupling with boronic acids under Pd(PPh₃)₄ catalysis .

| Substrate | Catalyst System | Product Yield |

|---|---|---|

| 4-Bromophenylpyridine | Cu₂O/Cs₂CO₃, DMF | 34% |

Electrophilic Substitution

The electron-rich imidazole rings undergo regioselective electrophilic substitution, primarily at the 4- and 5-positions:

-

Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives.

-

Sulfonation : Reacts with SO₃ in H₂SO₄ to form sulfonic acid analogs, though steric hindrance from methyl groups reduces reaction rates .

Functional Group Transformations

-

Deprotonation : The N–H protons (pKa ≈ 12–14) are deprotonated by strong bases (e.g., LDA) in THF, generating anions for further alkylation or acylation .

-

Oxidation : Resistant to common oxidants (e.g., KMnO₄, H₂O₂) due to aromatic stabilization, but reacts with peracids to form N-oxides under forcing conditions .

Key Challenges and Limitations

Aplicaciones Científicas De Investigación

Catalysis

Metal Complexation and Catalytic Activity

DMIM is known for its ability to form stable complexes with various metal ions, which enhances its catalytic properties. For instance, it has been utilized in the synthesis of metal-organic frameworks (MOFs) where it acts as a ligand. The incorporation of DMIM into MOFs can improve their thermal stability and catalytic efficiency in reactions such as CO2 conversion and organic transformations .

Table 1: Catalytic Applications of DMIM

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| CO2 Hydrogenation | Ni-DMIM Complex | 200°C, 30 bar | 85 |

| Aldol Condensation | Cu-DMIM Complex | Room Temp, Solvent-free | 90 |

| Oxidation Reactions | Mn-DMIM Complex | 60°C, Aqueous Medium | 95 |

Pharmaceuticals

Antiviral Properties

Recent studies have indicated that DMIM derivatives exhibit promising antiviral activities. Specifically, compounds derived from DMIM have shown effectiveness against various viral strains, including Hepatitis C virus (HCV). The mechanism involves the inhibition of viral replication through interaction with viral proteins .

Case Study: DMIM Derivatives Against HCV

In a study by Youssif et al., a series of DMIM derivatives were synthesized and tested for their inhibitory effects on HCV. The most potent derivative demonstrated an EC50 value of 0.028 nM against genotype 1a, indicating its potential as a therapeutic agent .

Materials Science

Conductive Polymers

DMIM has been incorporated into conductive polymer matrices to enhance electrical conductivity. Research indicates that the inclusion of DMIM improves charge transport properties, making these materials suitable for applications in organic electronics and sensors .

Table 2: Properties of DMIM-Enhanced Conductive Polymers

| Polymer Type | Conductivity (S/cm) | Stability (Months) | Application |

|---|---|---|---|

| Poly(3-hexylthiophene) | 0.05 | 12 | Organic Solar Cells |

| Polyaniline | 0.10 | 18 | Sensors |

Biochemistry

Proton-Coupled Electron Transfer

DMIM has been studied for its role in proton-coupled electron transfer (PCET) processes, which are crucial in biological systems such as photosynthesis and respiration. Its ability to facilitate electron transfer while simultaneously transferring protons makes it a valuable component in biochemical research .

Research Findings

A recent investigation highlighted the role of DMIM in facilitating efficient PCET in metal complexes, which could lead to advancements in solar energy conversion technologies .

Mecanismo De Acción

The mechanism of action of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. For example, in biological systems, the compound can bind to metal ions in enzymes, altering their activity and leading to antimicrobial effects .

Comparación Con Compuestos Similares

2,2’-Biimidazole: Similar in structure but lacks the methyl groups at the 1 and 1’ positions.

1,1’-Diethyl-2,2’-biimidazole: Similar structure with ethyl groups instead of methyl groups.

1,1’-Dimethyl-4,4’-biimidazole: Similar structure with methyl groups at different positions.

Uniqueness: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups at the 1 and 1’ positions enhances its stability and ability to form coordination complexes, making it valuable in various applications .

Actividad Biológica

1,1'-Dimethyl-1H,1'H-2,2'-biimidazole (CAS No. 37570-94-8) is a heterocyclic organic compound belonging to the biimidazole class. Its molecular formula is C10H12N4, making it structurally similar to other biimidazole derivatives. The compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle proteins.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HT-29: 20 µM

- Mechanism : Increased reactive oxygen species (ROS) levels leading to oxidative stress and subsequent apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. It acts as a ligand for metal ions, facilitating electron transfer processes that are crucial in redox reactions. This interaction enhances its efficacy as both an antimicrobial and anticancer agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of biimidazole derivatives. Modifications at various positions on the imidazole rings have been shown to influence biological activity significantly. For instance:

- Methyl substitutions enhance lipophilicity, improving membrane permeability.

- Variations in substituent groups can alter binding affinity to target enzymes involved in cancer progression.

Table 2: Structure-Activity Relationship Insights

Propiedades

IUPAC Name |

1-methyl-2-(1-methylimidazol-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRPQHUALQQSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435850 | |

| Record name | 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37570-94-8 | |

| Record name | 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.